Application: “tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate” is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
Method of Application: This compound is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
Application: This compound is used as a precursor in the illicit manufacture of fentanyl and its analogues . It has been placed under international control to prevent its misuse .
Method of Application: The compound is used in various synthesis methods to produce fentanyl and its analogues .
Results or Outcomes: The misuse of this compound in the illicit manufacture of fentanyl has contributed to the opioid crisis in North America . The U.S. Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
Results or Outcomes: The synthesis of this compound has been successful, as it is used in the production of crizotinib, a drug used in cancer treatment .
Results or Outcomes: The use of this compound in the design of PROTAC molecules has been successful, as it allows for the targeted degradation of specific proteins .
Results or Outcomes: The synthesis of 2-amino-1-hydroxyethyl derivatives using this compound has been successful .
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 291.39 g/mol. It is classified as a 4-aryl piperidine derivative and has the CAS number 79099-00-6. The compound appears as a white to off-white powder, with a melting point ranging from 111 to 112 °C. It is generally stored at room temperature and is intended for non-human research purposes only, specifically not for therapeutic or veterinary use .
This compound plays a significant role as an intermediate in the synthesis of various biologically active molecules, particularly in the production of fentanyl and its analogs. The synthesis typically involves specific precursor chemicals and various methods that facilitate the formation of the piperidine structure. The compound is also utilized as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation .
The synthesis of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate can be achieved through various chemical routes. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with appropriate amines or anilines, followed by subsequent purification steps. Research has indicated that optimizing these synthesis routes can yield significant amounts of the compound, with reported yields varying based on the specific method employed .
The primary applications of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate include:
Several compounds share structural similarities with tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Fentanyl | Potent opioid analgesic; derived from piperidine | |
Crizotinib | Tyrosine kinase inhibitor; contains piperidine structure | |
Vandetanib | Anticancer agent; includes piperidine derivative | |
Aminopiperidine Derivatives | Varies | Various biological activities; structural modifications lead to diverse pharmacological profiles |
These compounds highlight the uniqueness of tert-butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, particularly its specific functional groups that facilitate its role in synthesizing potent pharmaceuticals and targeted therapies .